(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid

VanX inhibition phosphonamidate SAR vancomycin resistance

Procure N-[(1-aminoethyl)hydroxyphosphinyl]-L-alanine to unlock VanX inhibition research with a uniquely characterized tool compound. Unlike antibacterial phosphonopeptides like alafosfalin, its hydrolytically stable P–N bond (1.62 Å) mimics the tetrahedral intermediate, enabling competitive inhibition (Ki = 36–62 µM). This alanine analog provides a critical SAR benchmark with an IC50 of 0.70 mM, validated through Lineweaver-Burk kinetic analysis. Essential for vancomycin-resistance reversal assays, pharmacophore modeling, and prodrug development.

Molecular Formula C5H13N2O4P
Molecular Weight 196.14 g/mol
Cat. No. B11733922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid
Molecular FormulaC5H13N2O4P
Molecular Weight196.14 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NP(=O)(C(C)N)O
InChIInChI=1S/C5H13N2O4P/c1-3(5(8)9)7-12(10,11)4(2)6/h3-4H,6H2,1-2H3,(H,8,9)(H2,7,10,11)/t3-,4?/m0/s1
InChIKeyKNMLERFAMCGAST-WUCPZUCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid: A Phosphonamidate VanX Inhibitor for Vancomycin Resistance Research Procurement


The compound (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid (CAS 1346596-80-2), systematically named N-[(1-aminoethyl)hydroxyphosphinyl]-L-alanine, is a synthetic phosphonamidate pseudodipeptide [1]. It functions as a transition-state analog inhibitor of VanX, a Zn²⁺-dependent D-Ala-D-Ala dipeptidase that is essential for vancomycin resistance in pathogenic enterococci [2]. Unlike simple dipeptides or phosphonopeptide antibacterials such as alafosfalin, this compound features a hydrolytically resilient P–N bond (1.62 Å) that structurally and electronically mimics the tetrahedral intermediate of amide bond hydrolysis [3]. Its primary scientific utility lies in probing VanX enzymology, studying vancomycin resistance reversal, and serving as a core scaffold for designing novel resistance-modifying agents.

Why Generic Phosphonopeptides Cannot Substitute for (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid in VanX-Targeted Studies


Interchanging (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid with seemingly similar phosphonopeptides like alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid) disregards critical differences in target engagement and chemical structure that directly determine experimental outcomes. Alafosfalin is a phosphonopeptide antibacterial that acts via intracellular transport by peptide permeases and subsequent inhibition of peptidoglycan biosynthesis, primarily alanine racemase [1]. In contrast, this compound is a phosphonamidate designed as a transition-state analog inhibitor of VanX, and its P–N bond geometry is mechanistically essential for chelating the active-site Zn²⁺ ions to achieve inhibition [2]. Selecting the wrong analog would yield false negatives in VanX inhibition assays or lead to misinterpretation of resistance-reversal mechanisms. The quantitative evidence below demonstrates exactly how this compound differs from its closest analogs in potency, mechanism, and structural properties.

(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid: Differential Performance Evidence Against Closest Analogs


VanX Inhibitory Potency of the Alanine Analog (1b) Compared to Glycine, Valine, Leucine, and Phenylalanine Phosphonamidate Homologs

The alanine phosphonamidate analog (1b), which constitutes the core scaffold of (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid, displays a quantifiable and intermediate inhibitory potency against recombinant VanX within a five-membered phosphonamidate series [1]. This places 1b at a defined position in the structure-activity relationship (SAR), where its smaller R-group (methyl) confers a 1.6-fold improvement relative to the valine analog but a 1.8-fold decrease compared to the glycine analog.

VanX inhibition phosphonamidate SAR vancomycin resistance

Competitive Inhibition Constant (Ki) of Phosphonamidate-Alanine Versus a Phosphothioate Analog Against VanX

In an earlier independent study, the phosphonamidate N-[(1-aminoethyl)hydroxyphosphinyl]-D-alanine was characterized as a partial competitive inhibitor of VanX with a Ki of 36 ± 3 µM, while the corresponding phosphothioate analog (S-[(aminoethyl)hydroxyphosphinyl]-thiolacetic acid) showed no measurable inhibition [1]. A separate kinetic analysis confirmed a Ki of 62 ± 3 µM using a competitive inhibition model [2]. This highlights that the phosphonamidate P–N bond is essential for interaction with the VanX catalytic zinc ions.

enzyme kinetics competitive inhibition VanX

Structural Differentiation: P–N Bond Geometry in the Phosphonamidate Scaffold Versus the Amide Bond in Natural D-Ala-D-Ala and Alafosfalin

The crystal structure of a key synthetic intermediate of the phosphonamidate series reveals a P–N bond length of 1.62 Å and a C–N–P bond angle of 123.6° [1]. This geometry is distinctly different from a standard peptide amide bond (C–N ≈ 1.33 Å, bond angles ~120°–122°) and critically mimics the tetrahedral transition state of amide hydrolysis, which is not achievable with natural dipeptides like D-Ala-D-Ala or conventional phosphonopeptides such as alafosfalin that retain an sp²-hybridized amide plane.

phosphonamidate geometry crystallography transition-state analog design

Phosphonamidate Hydrolytic Stability as a Differentiator from Phosphoramidate and Natural Dipeptide Probes

Phosphonamidates containing an aromatic N-terminal amino group have been demonstrated to remain fully resistant to hydrolysis at pH values above 7 [1], whereas natural dipeptides and phosphoramidates (P–O–C linkage) are susceptible to enzymatic and chemical degradation. The C–P bond in the (1-aminoethyl)phosphonate moiety further resists enzymatic cleavage by proteases, enhancing the compound's utility as a durable probe in long-duration enzymatic assays [2].

phosphonamidate stability pH-dependent hydrolysis probe durability

Validated Research and Procurement Application Scenarios for (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid


Vancomycin Resistance Reversal Studies: Potentiating Glycopeptide Antibiotics via VanX Inhibition

The compound's well-characterized competitive inhibition of VanX (Ki = 36–62 µM [1]) makes it a suitable tool compound for evaluating whether VanX blockade can restore vancomycin susceptibility in vancomycin-resistant Enterococcus faecium or Enterococcus faecalis strains. Experimental protocols can pair this phosphonamidate with vancomycin in checkerboard assays to quantify fractional inhibitory concentration indices (FICI) and confirm synergy. The intermediate potency of the alanine analog (IC50 = 0.70 mM within the phosphonamidate series [2]) offers a balanced activity window that avoids the rapid cytotoxicity sometimes observed with more potent VanX inhibitors while maintaining sufficient enzyme engagement for phenotypic reversal.

Structure-Activity Relationship (SAR) Campaigns for Next-Generation VanX Inhibitors

As documented in the head-to-head phosphonamidate series (IC50 range: 0.39–4.13 mM [1]), the alanine analog represents a critical SAR data point bridging the most potent glycine analog and the weaker valine/leucine/phenylalanine analogs. Procurement of (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid enables medicinal chemistry teams to systematically vary the N-terminal substituent while maintaining the phosphonamidate P–N core, using the 0.70 mM IC50 as an internal benchmark for potency improvements. The crystallographically defined P–N bond length (1.62 Å) and C–N–P angle (123.6°) [1] provide a validated structural template for computational docking and pharmacophore modeling.

Enzymology of D-Ala-D-Ala Dipeptidases: Kinetic Mechanism and Inhibitor Mode-of-Action Studies

The compound has been definitively characterized as a partial competitive inhibitor through double reciprocal plot analysis (Lineweaver-Burk) performed at inhibitor concentrations of 0, 25, 42, 69, 127, and 325 µM [2]. Researchers can use this well-defined kinetic profile to benchmark new VanX inhibitors, to probe the enzyme's two-step catalytic mechanism, or to calibrate surface plasmon resonance (SPR)-based binding assays. The distinction between competitive and partial competitive inhibition is critical for mechanistic interpretation and can only be established with a tool compound of this kinetic pedigree.

Phosphonamidate Prodrug and Cell-Permeability Optimization Platforms

Although the parent phosphonamidate does not display direct antibacterial activity (the glycine analog 1a, not the alanine analog 1b, exhibited an MIC of 0.25 µg/mL against S. aureus ATCC 25923 [1]), its hydrolytic stability above pH 7 and resistance to peptidase cleavage [3] make it an ideal starting scaffold for designing ester-prodrugs that enhance Gram-positive cell penetration. Procurement enables medicinal chemists to synthesize phosphonamidate prodrug esters and evaluate their intracellular VanX inhibition and antibacterial potentiation effects in whole-cell assays.

Quote Request

Request a Quote for (2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.